N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a 2,3-dihydroindole core substituted at the 6-position with a 2,5-dimethoxybenzenesulfonamide group and at the 1-position with a 2,2-dimethylpropanoyl moiety.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2,3)20(24)23-11-10-14-6-7-15(12-17(14)23)22-29(25,26)19-13-16(27-4)8-9-18(19)28-5/h6-9,12-13,22H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUHQYIFKBERDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide and acetamide derivatives listed in . Below is a comparative analysis based on substituents and functional groups:
Table 1: Structural Comparison of N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide and Analogues
| Compound ID | Core Structure | Key Substituents | Potential Functional Relevance |
|---|---|---|---|
| Target Compound | 2,3-Dihydroindole | 1-(2,2-Dimethylpropanoyl), 6-(2,5-dimethoxybenzenesulfonamide) | Sulfonamide: Enzyme inhibition |
| 379710-29-9 | Phenylacetamide | N-(2,5-Dimethoxyphenyl), 2-(1-methyltetrazol-5-yl)sulfanyl | Tetrazole: Metabolic stability |
| 664318-53-0 | Phenylacetamide | N-(4-Acetamidophenyl), 2-[(2-chlorophenyl)methylsulfanyl] | Chlorophenyl: Lipophilicity enhancement |
| 609791-84-6 | Piperazine-acetamide | 2-[4-(3-Chlorophenyl)piperazin-1-yl] | Piperazine: CNS-targeting potential |
| 693820-35-8 | Phenoxyacetamide | 2-[2-Chloro-4-(hydroxymethyl)phenoxy], N-phenyl | Hydroxymethyl: Solubility modulation |
Key Observations:
Sulfonamide vs. Acetamide Backbone: The target compound’s sulfonamide group distinguishes it from acetamide-based analogues (e.g., 379710-29-9), which may alter binding affinity and selectivity toward biological targets. Sulfonamides are known for stronger hydrogen-bonding capacity compared to acetamides .
Substituent Diversity: The 2,5-dimethoxybenzenesulfonamide group in the target compound contrasts with the 1-methyltetrazol-5-yl group in 379710-29-7. Tetrazoles are often used to improve metabolic stability, whereas methoxy groups may enhance membrane permeability.
Core Structure : The 2,3-dihydroindole scaffold in the target compound is less common in the listed analogues, which predominantly feature phenyl or piperazine cores. Dihydroindole derivatives are explored for their anti-inflammatory and kinase-inhibitory properties .
Research Findings and Methodological Context
While direct studies on the target compound are absent in the provided evidence, describes the sulforhodamine B (SRB) assay, a widely used method for evaluating cytotoxicity in anticancer drug discovery.
Table 2: Assay Performance Metrics (SRB Assay vs. Other Methods)
| Assay Type | Sensitivity (Cells/Well) | Signal-to-Noise Ratio | Key Advantages |
|---|---|---|---|
| SRB Assay | ~1,000 | 1.5 | Non-destructive, stable, visible endpoint |
| Lowry/Bradford | >5,000 | <1.0 | Protein-specific but lower sensitivity |
| Fluorescence | ~500 | 2.0 | High sensitivity but requires specialized equipment |
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